Cyclodiol Cyclodiol
Brand Name: Vulcanchem
CAS No.: 116229-13-1
VCID: VC21078819
InChI: InChI=1S/C20H26O2/c1-18-7-6-16-15-4-3-14(21)12-13(15)2-5-17(16)19(18)8-10-20(18,22)11-9-19/h3-4,12,16-17,21-22H,2,5-11H2,1H3/t16-,17-,18+,19?,20?/m1/s1
SMILES: CC12CCC3C(C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O
Molecular Formula: C₂₀H₂₆O₂
Molecular Weight: 298.4 g/mol

Cyclodiol

CAS No.: 116229-13-1

Cat. No.: VC21078819

Molecular Formula: C₂₀H₂₆O₂

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclodiol - 116229-13-1

Specification

CAS No. 116229-13-1
Molecular Formula C₂₀H₂₆O₂
Molecular Weight 298.4 g/mol
IUPAC Name (2R,11S,14S)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15-diol
Standard InChI InChI=1S/C20H26O2/c1-18-7-6-16-15-4-3-14(21)12-13(15)2-5-17(16)19(18)8-10-20(18,22)11-9-19/h3-4,12,16-17,21-22H,2,5-11H2,1H3/t16-,17-,18+,19?,20?/m1/s1
Standard InChI Key YGXXZMDWSWSCSI-UYUJGIFYSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H](C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O
SMILES CC12CCC3C(C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O
Canonical SMILES CC12CCC3C(C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O

Introduction

Chemical Structure and Properties

Cyclodiol, also known by its developmental code name ZK-115194, is a synthetic derivative of estradiol. Its distinguishing structural feature is a bridge between the C14α and C17α positions of the estradiol molecule, creating a cyclic structure .

Basic Chemical Information

The chemical properties of Cyclodiol are summarized in Table 1:

PropertyValue
Chemical FormulaC₂₀H₂₆O₂
Molecular Weight298.4 g/mol
CAS Registry Number116229-13-1
IUPAC Name(2R,11S,14S)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15-diol
Alternative NamesZK-115194; 14α,17α-Ethano-17β-estradiol; 14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,17-diol

Table 1: Chemical identification and properties of Cyclodiol

Physical Properties

The physical characteristics of Cyclodiol include:

PropertyValue
Density1.24 g/cm³
Boiling Point473.4°C at 760 mmHg
Flash Point220.5°C
LogP4.14
Exact Mass298.193 Da

Table 2: Physical properties of Cyclodiol

Pharmacological Properties

Receptor Binding and Activation

Cyclodiol demonstrates remarkable estrogenic activity, primarily through its interaction with estrogen receptors. Studies have shown that:

  • It possesses 100% of the relative binding affinity of estradiol for the human estrogen receptor alpha (ERα)

  • It exhibits similar transactivational capacity as estradiol at the receptor

  • When administered by subcutaneous injection, it demonstrates comparable potency to estradiol

These properties make Cyclodiol particularly interesting in estrogen-related research, as it closely mimics the activity of natural estradiol while featuring a novel structural modification.

Pharmacokinetics

The pharmacokinetic profile of Cyclodiol has been characterized in clinical studies, revealing important information about its absorption, metabolism, and elimination:

ParameterValue
Absolute Bioavailability33 ± 19%
Elimination Half-life28.7 hours

Table 3: Pharmacokinetic parameters of Cyclodiol

The relatively long elimination half-life of Cyclodiol (28.7 hours) compared to other estrogenic compounds suggests potential advantages for therapeutic applications requiring sustained hormonal effects with less frequent dosing .

Research History and Development

Cyclodiol was developed and studied extensively during the 1990s as a potential therapeutic agent. Despite promising pharmacological properties, the compound was never commercially marketed . Research on Cyclodiol has primarily focused on its estrogenic properties and potential applications in hormone replacement therapy.

The development of Cyclodiol represents part of the broader scientific effort to create modified estrogens with improved therapeutic profiles. By introducing a bridge between the C14α and C17α positions of estradiol, researchers created a compound with similar receptor binding but potentially different metabolic properties .

Biological Effects and Mechanism of Action

Mechanism of Action

Like natural estradiol, Cyclodiol's mechanism of action involves binding to estrogen receptors, particularly the estrogen receptor alpha (ERα). Once bound, the Cyclodiol-receptor complex translocates to the nucleus where it regulates gene transcription . This process is similar to the well-documented "receptor transformation" observed with estradiol, where the binding of the hormone to its receptor induces conformational changes that enable nuclear binding and subsequent effects on RNA synthesis .

Hormonal Effects

A study examining the acute hormonal response to sublingual androstenediol (a different compound) mentioned Cyclodiol in its discussion. While not the focus of the study, this reference indicates Cyclodiol's relevance in comparative hormonal research .

The similarity of Cyclodiol's estrogenic activity to natural estradiol suggests it could produce comparable physiological effects, including:

  • Regulation of reproductive system function

  • Effects on bone density

  • Cardiovascular system modulation

  • Influences on central nervous system function

Comparative Studies and Research Applications

The structural uniqueness of Cyclodiol makes it valuable in comparative studies of estrogens. Research has investigated how the bridge between C14α and C17α positions affects:

  • Receptor binding affinity

  • Pharmacokinetic properties

  • Metabolic stability

  • Biological activity profile

In particular, the 100% relative binding affinity to ERα compared to estradiol makes Cyclodiol an interesting compound for structure-activity relationship studies in estrogen receptor biology .

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